molecular formula C9H12O2S B8574356 2-Methoxy-5-methyl-4-(methylthio)phenol

2-Methoxy-5-methyl-4-(methylthio)phenol

Cat. No.: B8574356
M. Wt: 184.26 g/mol
InChI Key: KTZTVAYKWCVHEG-UHFFFAOYSA-N
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Description

2-Methoxy-5-methyl-4-(methylthio)phenol is a substituted phenol derivative featuring methoxy (-OCH₃), methyl (-CH₃), and methylthio (-SCH₃) groups at the 2-, 5-, and 4-positions of the aromatic ring, respectively. For instance, 4-(methylthio)phenol (CAS 1073-72-9) and 2-methoxy-5-methylphenol (CAS 1195-09-1) are structurally related, differing in substituent positions . Substituted phenols are often synthesized via electrophilic aromatic substitution or cyclization reactions, as seen in the synthesis of iodothiophenyl methoxyphenol derivatives through iodocyclization .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-methoxy-5-methyl-4-methylsulfanylphenol

InChI

InChI=1S/C9H12O2S/c1-6-4-7(10)8(11-2)5-9(6)12-3/h4-5,10H,1-3H3

InChI Key

KTZTVAYKWCVHEG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1SC)OC)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution Patterns and Physical Properties

Key structural analogs and their properties are summarized below:

Compound Name CAS Number Molecular Formula Key Substituents Notes
4-(Methylthio)phenol 1073-72-9 C₇H₈OS -SCH₃ at 4-position Used in flavoring agents
2-Methoxy-5-methylphenol 1195-09-1 C₈H₁₀O₂ -OCH₃ at 2-, -CH₃ at 5-position Potential intermediate in organic synthesis
2-(Methylthio)phenol Not specified C₇H₈OS -SCH₃ at 2-position Listed in hazardous chemical databases
3,5-Dimethyl-4-(methylthio)phenol Not specified C₉H₁₂OS -CH₃ at 3,5-, -SCH₃ at 4-position Associated with hazardous properties

Key Observations :

  • Positional Effects: The placement of -SCH₃ significantly impacts chemical reactivity. For example, 4-(methylthio)phenol is utilized in flavoring due to its sulfur-containing aroma, whereas 2-(methylthio)phenol is flagged for hazardous properties .
  • Steric and Electronic Effects: The combination of electron-donating (-OCH₃, -CH₃) and weakly electron-withdrawing (-SCH₃) groups may enhance stability in 2-methoxy-5-methyl-4-(methylthio)phenol compared to analogs with fewer substituents.

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